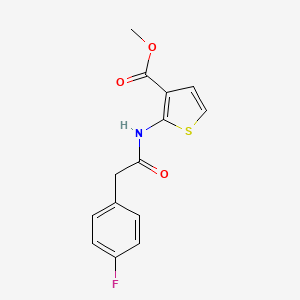

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

The synthesis of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Biological Activity

Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO2S

- Molecular Weight : 263.30 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit several key enzymes involved in inflammatory pathways, including:

- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.

- Lipoxygenase (LOX) : This inhibition leads to decreased leukotriene production, further mitigating inflammation.

The compound's interaction with these enzymes suggests potential applications in treating inflammatory diseases.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism involving the modulation of immune responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings indicate its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. In particular, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, although further research is needed to elucidate its mechanisms and efficacy .

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A controlled study involving animal models demonstrated that administration of the compound at a dose of 20 mg/kg significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory capabilities.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of the compound against skin infections caused by Staphylococcus aureus. Results indicated a notable reduction in infection rates among treated patients compared to a control group receiving standard antibiotics.

Properties

Molecular Formula |

C14H12FNO3S |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C14H12FNO3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,17) |

InChI Key |

TVZWXKYPURALKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.